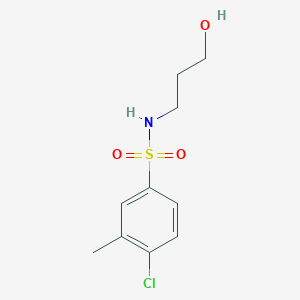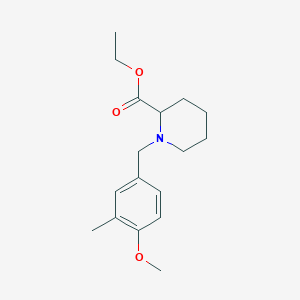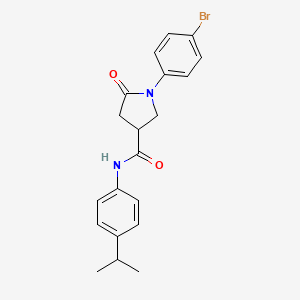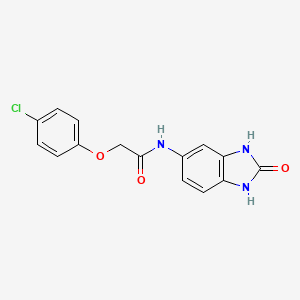![molecular formula C15H20INO B5063854 1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium iodide](/img/structure/B5063854.png)
1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridinium iodide, also known as O-Methylflavinium bromide (OMF), is a synthetic flavin derivative that has been widely used in scientific research. OMF has a unique structure and properties that make it a valuable tool in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
OMF inhibits mitochondrial complex I by binding to the flavin mononucleotide (FMN) cofactor. This binding disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. OMF also acts as a photosensitizer by generating singlet oxygen and other ROS upon exposure to light.
Biochemical and Physiological Effects
OMF has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by increasing ROS production and disrupting the electron transport chain. OMF also inhibits the growth of bacteria and fungi by disrupting their electron transport chains. In addition, OMF has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
OMF has several advantages as a research tool. It is a potent inhibitor of mitochondrial complex I, making it a valuable tool for studying the electron transport chain. OMF is also a fluorescent probe, allowing for the study of flavin-containing enzymes and proteins. However, OMF has some limitations, including its toxicity and potential for off-target effects. Careful dosing and use of appropriate controls are necessary when using OMF in lab experiments.
Orientations Futures
There are several future directions for research on OMF. One area of research is the development of OMF-based photodynamic therapy for cancer treatment. Another area of research is the use of OMF as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of OMF and its potential for off-target effects.
Méthodes De Synthèse
OMF can be synthesized by reacting 8-methyl-3-oxabicyclo[3.3.1]non-7-ene with N-methylpyridinium iodide in the presence of a base. The reaction yields OMF as a yellow crystalline powder with a purity of over 95%.
Applications De Recherche Scientifique
OMF has been used in various scientific research applications due to its unique properties. It is a potent inhibitor of mitochondrial complex I and has been used to study the electron transport chain in mitochondria. OMF has also been used as a fluorescent probe to study the properties of flavin-containing enzymes and proteins. In addition, OMF has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20NO.HI/c1-11-5-6-12-8-14(11)15(17-10-12)13-4-3-7-16(2)9-13;/h3-5,7,9,12,14-15H,6,8,10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTNDMWJYRXBOT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C(OC2)C3=C[N+](=CC=C3)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)

![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5063786.png)
![2-chloro-N-({[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5063801.png)
![1-(benzyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5063803.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063806.png)
![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B5063812.png)
![2-(2-bromo-4-tert-butylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5063816.png)


![4-(1-formyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5063837.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5063846.png)
